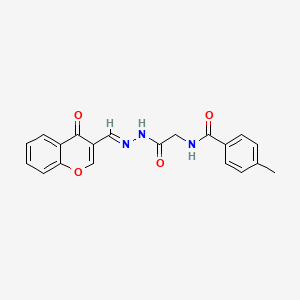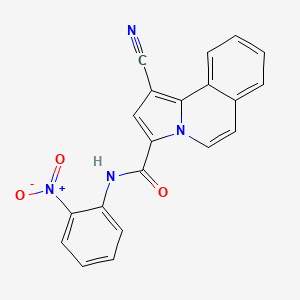
1-Cyano-N-(2-nitrophenyl)pyrrolo(2,1-A)isoquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyano-N-(2-nitrophenyl)pyrrolo(2,1-A)isoquinoline-3-carboxamide is a complex organic compound with the molecular formula C20H12N4O3.
Méthodes De Préparation
The synthesis of 1-Cyano-N-(2-nitrophenyl)pyrrolo(2,1-A)isoquinoline-3-carboxamide typically involves a multi-step process. One common method is the [3+2] cycloaddition of isoquinolinium ylides to fumaronitrile . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Des Réactions Chimiques
1-Cyano-N-(2-nitrophenyl)pyrrolo(2,1-A)isoquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitro group, using reagents like sodium methoxide or potassium tert-butoxide
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
1-Cyano-N-(2-nitrophenyl)pyrrolo(2,1-A)isoquinoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1-Cyano-N-(2-nitrophenyl)pyrrolo(2,1-A)isoquinoline-3-carboxamide involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound inhibits its polymerization, which is crucial for cell division. This disruption leads to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other cellular pathways, contributing to its overall biological activity .
Comparaison Avec Des Composés Similaires
1-Cyano-N-(2-nitrophenyl)pyrrolo(2,1-A)isoquinoline-3-carboxamide can be compared with other similar compounds in the pyrrolo[2,1-a]isoquinoline family:
- 1-Cyano-N-(2,5-dimethylphenyl)pyrrolo(2,1-A)isoquinoline-3-carboxamide
- 1-Cyano-N-(3,5-dimethylphenyl)pyrrolo(2,1-A)isoquinoline-3-carboxamide
- 1-Cyano-N-(2,6-diisopropylphenyl)pyrrolo(2,1-A)isoquinoline-3-carboxamide
These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical and biological properties.
Propriétés
Numéro CAS |
853318-37-3 |
|---|---|
Formule moléculaire |
C20H12N4O3 |
Poids moléculaire |
356.3 g/mol |
Nom IUPAC |
1-cyano-N-(2-nitrophenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide |
InChI |
InChI=1S/C20H12N4O3/c21-12-14-11-18(20(25)22-16-7-3-4-8-17(16)24(26)27)23-10-9-13-5-1-2-6-15(13)19(14)23/h1-11H,(H,22,25) |
Clé InChI |
AAJRPDQNMFLXGI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CN3C2=C(C=C3C(=O)NC4=CC=CC=C4[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



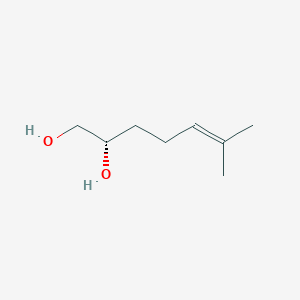
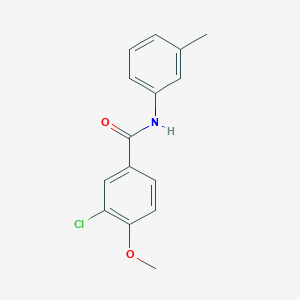
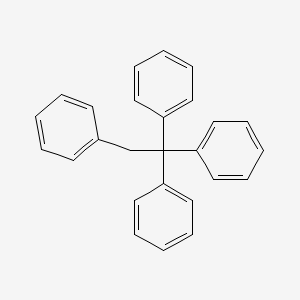


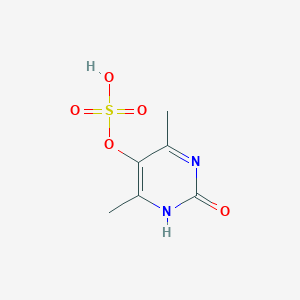
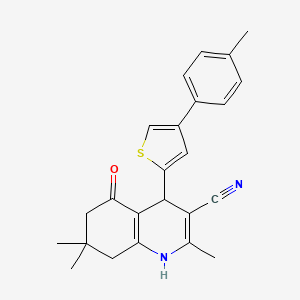
![N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B11945173.png)
![Bicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B11945174.png)
![4-{[(2-Methoxyanilino)carbonyl]amino}benzoic acid](/img/structure/B11945181.png)

![5-[(3-Bromophenyl)amino]-5-oxopentanoic acid](/img/structure/B11945191.png)
